molecular formula C13H20ClNO B4901971 2-Amino-1-(2,4,6-trimethylphenyl)butan-1-one;hydrochloride

2-Amino-1-(2,4,6-trimethylphenyl)butan-1-one;hydrochloride

Cat. No.: B4901971
M. Wt: 241.76 g/mol
InChI Key: WIRWTYWCCGPBJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-1-(2,4,6-trimethylphenyl)butan-1-one;hydrochloride is an organic compound with a complex structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2,4,6-trimethylphenyl)butan-1-one;hydrochloride typically involves the reaction of 2,4,6-trimethylbenzaldehyde with a suitable amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2,4,6-trimethylphenyl)butan-1-one;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols .

Scientific Research Applications

2-Amino-1-(2,4,6-trimethylphenyl)butan-1-one;hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of dyes, plastics, and other materials.

Mechanism of Action

The mechanism of action of 2-Amino-1-(2,4,6-trimethylphenyl)butan-1-one;hydrochloride involves its interaction with specific molecular targets. It may act on enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(2,4,6-trimethylphenyl)ethyl]dibutylamine
  • 2-Amino-1-(2,4,6-trimethylphenyl)ethyl](butyl)ethylamine
  • 2-Amino-1-(2,4,6-trimethylphenyl)ethyl](butyl)methylamine

Uniqueness

2-Amino-1-(2,4,6-trimethylphenyl)butan-1-one;hydrochloride stands out due to its specific structural features and reactivity. Its unique combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various scientific and industrial fields .

Properties

IUPAC Name

2-amino-1-(2,4,6-trimethylphenyl)butan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.ClH/c1-5-11(14)13(15)12-9(3)6-8(2)7-10(12)4;/h6-7,11H,5,14H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIRWTYWCCGPBJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)C1=C(C=C(C=C1C)C)C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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